(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
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Overview
Description
The compound (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
is a complex organic molecule. It contains a 2,3-dihydrobenzo [1,4]dioxin moiety, which is a structural feature found in some biologically active molecules. This compound is also mentioned in the context of being useful as immunomodulators .
Scientific Research Applications
Synthesis and Antimicrobial Activity
- A study detailed the synthesis of new pyridine derivatives using 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid, leading to compounds with variable and modest antimicrobial activity against bacteria and fungi. This demonstrates the compound's relevance in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Antioxidant and Anti-Inflammatory Agents
- Novel benzodifuranyl derivatives derived from visnaginone and khellinone were synthesized, showing significant COX-2 selectivity indices and analgesic, anti-inflammatory activities. This research highlights the compound's potential in creating new anti-inflammatory and analgesic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antiproliferative Activity
- The synthesis and structural analysis of a novel compound revealed antiproliferative activity, emphasizing the compound's potential in cancer research (Prasad et al., 2018).
Synthesis Techniques and Applications
- Research on regioselective Mannich reactions of phenolic compounds applied to the synthesis of new chitosan derivatives illustrates innovative synthetic methods and potential applications in materials science (Omura et al., 2001).
Antimicrobial Chemotypes
- Identification of the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold as a new anti-mycobacterial chemotype, with some derivatives showing significant activity against Mycobacterium tuberculosis, underscores the compound's utility in addressing infectious diseases (Pancholia et al., 2016).
Future Directions
properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-yl-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-14-2-4-16-19(12-14)28-21(22-16)24-8-6-23(7-9-24)20(25)15-3-5-17-18(13-15)27-11-10-26-17/h2-5,12-13H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFPNOJWKWNOQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone |
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